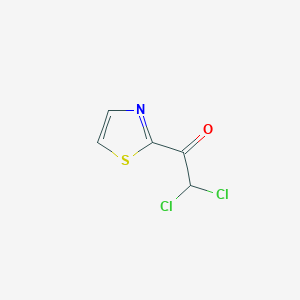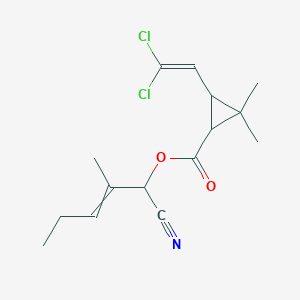
(R)-3-Chloro-2-methylpropionyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Chloro-2-methylpropionyl chloride is an organic compound with the molecular formula C4H7ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Chloro-2-methylpropionyl chloride can be synthesized through several methods. One common method involves the reaction of ®-3-chloro-2-methylpropionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acid chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-2-methylpropionyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-2-methylpropionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, ®-3-Chloro-2-methylpropionyl chloride hydrolyzes to form ®-3-chloro-2-methylpropionic acid and hydrochloric acid.
Reduction: It can be reduced to ®-3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding acid.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
®-3-Chloro-2-methylpropionic Acid: Formed through hydrolysis.
®-3-Chloro-2-methylpropanol: Formed through reduction.
Scientific Research Applications
Chemistry
®-3-Chloro-2-methylpropionyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize intermediates for active pharmaceutical ingredients (APIs). It plays a crucial role in the development of drugs with specific chiral properties, which can enhance the efficacy and reduce the side effects of medications.
Industry
In the agrochemical industry, ®-3-Chloro-2-methylpropionyl chloride is used to produce herbicides, insecticides, and fungicides. Its reactivity and chiral nature make it valuable for creating compounds with targeted biological activity.
Mechanism of Action
The mechanism of action of ®-3-Chloro-2-methylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Chloro-2-methylpropionyl chloride: The enantiomer of ®-3-Chloro-2-methylpropionyl chloride, with similar chemical properties but different biological activity.
3-Chloropropionyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
2-Chloropropionyl chloride: The chlorine atom is positioned differently, affecting its reactivity and use.
Uniqueness
®-3-Chloro-2-methylpropionyl chloride is unique due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and therapeutic effects.
Properties
CAS No. |
80141-51-1 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
InChI Key |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C(=O)Cl |
Isomeric SMILES |
C[C@H](CCl)C(=O)Cl |
Canonical SMILES |
CC(CCl)C(=O)Cl |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B3057314.png)



![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)

![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)





![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)

